N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-oxo-2H-chromene-3-carbohydrazide
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Overview
Description
2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID (2,4-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID (2,4-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with 2,4-dimethoxy-benzaldehyde in the presence of a suitable hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID (2,4-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced chromene structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID (2,4-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID: A precursor in the synthesis of the target compound.
2,4-DIMETHOXY-BENZALDEHYDE: Another precursor used in the synthesis.
Hydrazine Derivatives: Compounds with similar hydrazide functional groups.
Uniqueness
2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID (2,4-DIMETHOXY-BENZYLIDENE)-HYDRAZIDE is unique due to its specific combination of chromene and hydrazide moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H16N2O5 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H16N2O5/c1-24-14-8-7-13(17(10-14)25-2)11-20-21-18(22)15-9-12-5-3-4-6-16(12)26-19(15)23/h3-11H,1-2H3,(H,21,22)/b20-11+ |
InChI Key |
HNSDZTPELISQDI-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3OC2=O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3OC2=O)OC |
Origin of Product |
United States |
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